Ethyl 5-(4-fluorophenyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-fluorophenyl)thiazole-4-carboxylate is a chemical compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has a fluorophenyl group attached to the thiazole ring, which can significantly influence its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using ethyl bromoacetate under basic conditions to yield the desired thiazole derivative . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-fluorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles like halogens or nitro groups; reactions often conducted in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted fluorophenyl thiazole derivatives.
Scientific Research Applications
Ethyl 5-(4-fluorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate
- Ethyl 4-(4-methoxyphenyl)thiazole-5-carboxylate
- 2-Phenylthiazole derivatives
Uniqueness
Ethyl 5-(4-fluorophenyl)thiazole-4-carboxylate stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group can enhance its stability and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHRLTVQBHYIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.